



Preclinical Profile of (Rac)-EC5026: A Novel Analgesic Agent

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Compound of Interest		
Compound Name:	(Rac)-EC5026	
Cat. No.:	B10819636	Get Quote

(Rac)-EC5026 is an investigational, orally active small molecule being developed as a non-opioid analgesic for the treatment of neuropathic and inflammatory pain.[1][2] It is a potent and highly selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme.[2][3] Preclinical studies have demonstrated its efficacy in a variety of pain models, suggesting a promising therapeutic potential with a favorable safety profile, notably lacking the adverse effects associated with opioid analgesics.[4]

Mechanism of Action

(Rac)-EC5026 exerts its analgesic and anti-inflammatory effects by targeting a key enzyme in the arachidonic acid cascade. It is a slow-tight binding, transition-state mimic that inhibits the soluble epoxide hydrolase (sEH) at picomolar concentrations. The sEH enzyme is responsible for the degradation of endogenous lipid mediators known as epoxyeicosatrienoic acids (EETs), which are epoxides of polyunsaturated fatty acids (EpFAs). These EETs possess potent anti-inflammatory, analgesic, and vasodilatory properties.

By inhibiting sEH, **(Rac)-EC5026** prevents the breakdown of EETs, thereby increasing their local concentrations and prolonging their beneficial effects. This mechanism of action is distinct from those of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids. Furthermore, the stabilization of EpFAs by sEH inhibition has been shown to shift the cellular response to endoplasmic reticulum (ER) stress away from inflammation and towards cell survival and homeostasis.



Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of **(Rac)-EC5026**.

Parameter	Species	Value	Reference
sEH Inhibition	Human	IC50 < 0.05 nM	
-	Picomolar binding		_

Parameter	Species	Route	Value	Reference
Oral Bioavailability	Rat	Oral	96%	
Dog	Oral	59-75%		
Time to Peak Plasma Concentration (Tmax)	Rat	Oral	2-3 hours	
Dog	Oral	2-3 hours		_
Excretion (168h post-dose)	Rat	Oral	96.5% (urine & feces)	



Study Type	Species	Key Findings	Reference
Chronic Constriction Injury (Neuropathic Pain)	Rat	Superior to pregabalin at 10-20 fold lower doses. An effective oral dose was 3 mg/kg.	
Chemotherapy- Induced Peripheral Neuropathy (CIPN)	Rat	Dose-dependently relieved docetaxel-induced painful neuropathy. Chronic administration (1 mg/kg/day in drinking water) blocked tactile allodynia and cold sensitivity.	
Morphine Withdrawal	Rat	An oral dose of 3 mg/kg relieved opioid withdrawal pain.	-
Naturally Occurring Pain	Dog, Horse	Efficacious in treating osteoarthritic pain (dogs) and laminitis (horses).	_



Parameter	System	Result	Reference
Cytochrome P450 (CYP) Inhibition	Human In Vitro	No significant inhibition of CYP1A2, CYP2B6, CYP2C8, CYP2C19, CYP2C19, CYP2D6, or CYP3A4 at the limit of solubility.	
Transporter Inhibition	Human In Vitro	Inhibited BCRP (IC50 = 1.4 μ M), OATP1B3 (IC50 = 5.8 μ M), and OAT3 (IC50 = 9.1 μ M).	-
Transporter Substrate	Human In Vitro	Likely a substrate of P-glycoprotein (P-gp) and BCRP.	
In Vitro Metabolism	Multi-species Hepatocytes	Formation of seven putative metabolites, primarily through CYP450-mediated pathways.	_
Study Type	Species	NOAEL (No Observed Adverse Effect Level)	Reference
28-Day Repeat-Dose	Rat	5 mg/kg/day (oral)	

Experimental ProtocolsIn Vivo Efficacy Models

GLP Toxicity

Rat

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

• Species: Male Sprague-Dawley rats.

5 mg/kg/day (oral)



- Induction: The sciatic nerve of one hind limb is loosely ligated with chromic gut sutures to induce a chronic nerve compression injury, leading to neuropathic pain symptoms.
- Treatment: (Rac)-EC5026 is administered orally.
- Assessment: Mechanical allodynia (pain response to a non-painful stimulus) is measured
 using von Frey filaments. The force required to elicit a paw withdrawal response is recorded.
 Efficacy is often quantified as the area under the curve (AUC) of the pain response over a
 specified time period (e.g., 6 hours) post-dosing.

Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model

- Species: Male Sprague-Dawley rats.
- Induction: The chemotherapeutic agent, such as docetaxel (e.g., 10 mg/kg, intraperitoneally, once weekly for three weeks), is administered to induce peripheral neuropathy.
- Treatment: (Rac)-EC5026 can be administered acutely via oral gavage or chronically, for example, in the drinking water (e.g., 1 mg/kg/day).
- Assessment: Nociceptive behaviors are evaluated using tests such as the von Frey assay for mechanical allodynia and the cold plate test for cold sensitivity.

Morphine Withdrawal Model

- Species: Male Sprague-Dawley rats.
- Induction: Rats are made dependent on morphine through repeated subcutaneous injections (e.g., 10 mg/kg, twice daily for 10 days).
- Treatment: Following the cessation of morphine administration, (Rac)-EC5026 is given orally
 during the withdrawal period (e.g., 18 hours after the last morphine dose).
- Assessment: Painful withdrawal symptoms, including mechanical hyperalgesia, are measured using the von Frey assay.

In Vitro Assays



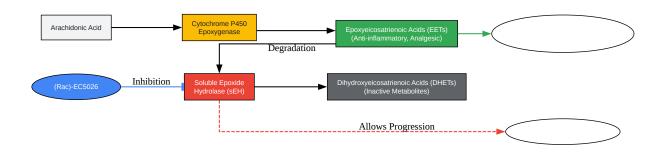
sEH Enzymatic Assay

- Objective: To determine the inhibitory potency (IC50) of (Rac)-EC5026 against the sEH enzyme.
- Methodology: A typical assay involves incubating the recombinant sEH enzyme with a
 fluorescent substrate. The enzyme hydrolyzes the substrate, leading to an increase in
 fluorescence. The ability of (Rac)-EC5026 to inhibit this reaction is measured by a reduction
 in the fluorescence signal. The IC50 value, the concentration of the inhibitor required to
 reduce enzyme activity by 50%, is then calculated.

Cytochrome P450 (CYP) Inhibition and Transporter Interaction Assays

- Objective: To assess the potential for drug-drug interactions.
- Methodology: These assays are typically conducted using human liver microsomes or recombinant human CYP enzymes and specific substrates. The effect of (Rac)-EC5026 on the metabolism of these substrates is measured. For transporter studies, cell lines overexpressing specific drug transporters (e.g., P-gp, BCRP) are used to determine if (Rac)-EC5026 is a substrate or inhibitor of these transporters.

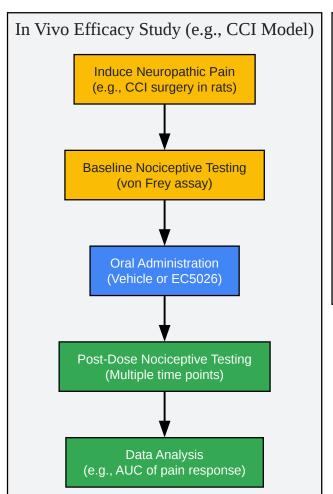
Visualizations

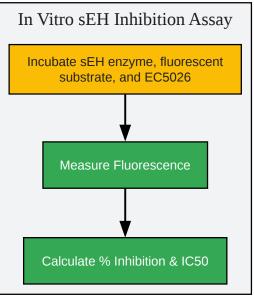


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Mechanism of Action of (Rac)-EC5026.





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Preclinical Experimental Workflow.

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